molecular formula C10H15NO2 B3044519 Benzenamine, 4,5-dimethoxy-2,3-dimethyl- CAS No. 100132-28-3

Benzenamine, 4,5-dimethoxy-2,3-dimethyl-

Cat. No.: B3044519
CAS No.: 100132-28-3
M. Wt: 181.23 g/mol
InChI Key: IFWQDQPGAFFDTJ-UHFFFAOYSA-N
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Description

This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler aniline derivatives. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in electrophilic substitution and coupling reactions.

Properties

CAS No.

100132-28-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4,5-dimethoxy-2,3-dimethylaniline

InChI

InChI=1S/C10H15NO2/c1-6-7(2)10(13-4)9(12-3)5-8(6)11/h5H,11H2,1-4H3

InChI Key

IFWQDQPGAFFDTJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1N)OC)OC)C

Canonical SMILES

CC1=C(C(=C(C=C1N)OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzenamine, 4,5-dimethoxy-2,3-dimethyl- with structurally or functionally related compounds from the evidence:

Compound Substituents Key Properties/Applications References
Benzenamine, 4,5-dimethoxy-2,3-dimethyl- 2,3-dimethyl; 4,5-dimethoxy Likely high steric hindrance, moderate solubility in polar solvents; potential use in drug synthesis. Inferred
2-Chlorobenzenamine (CAS 95-51-2) 2-chloro High reactivity in nucleophilic substitution; used in dyes and pesticides .
4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)benzenamine Benzodiazepine-fused ring Pharmaceutical relevance (CNS modulation); high purity demanded in synthesis .
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)benzenamine Oxadiazole ring; 3-isopropyl Bioactive scaffold (antimicrobial/anticancer applications) .
4,4'-Methylenebis(2-isopropyl-6-methylbenzenamine) Bis-aniline; methyl/isopropyl groups Crosslinking agent in polymers; thermal stability .
Benzenamine, N-hydroxy-2,3-dimethyl- N-hydroxy; 2,3-dimethyl Chelating properties; potential use in metal coordination chemistry .

Key Comparative Insights

Substituent Effects on Reactivity: The dimethoxy groups in the target compound likely reduce electrophilic aromatic substitution reactivity compared to 2-chlorobenzenamine (electron-withdrawing Cl) . However, methoxy groups enhance solubility in polar solvents, unlike the hydrophobic isopropyl groups in 3-(5-isopropyl-1,3,4-oxadiazol-2-yl)benzenamine .

Pharmaceutical Relevance :

  • While 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)benzenamine is tailored for CNS drug development , the target compound’s dimethoxy groups may align with anticancer or anti-inflammatory scaffolds, similar to oxadiazole derivatives .

Industrial Applications: The bis-aniline structure of 4,4'-methylenebis(2-isopropyl-6-methylbenzenamine) highlights its utility in polymer chemistry , whereas the target compound’s mono-aniline structure may favor small-molecule synthesis.

Research Findings and Data Gaps

  • Synthesis Challenges: No direct evidence exists for the synthesis of Benzenamine, 4,5-dimethoxy-2,3-dimethyl-. However, methods for analogous compounds (e.g., selective methoxylation via Ullmann coupling) could be extrapolated .
  • Toxicity and Safety : Chlorinated anilines (e.g., 2-chlorobenzenamine) are associated with higher toxicity (EPA-regulated) , whereas methoxy/methyl groups may reduce environmental persistence.

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